molecular formula C14H19NOS B15251221 2-Heptyl-1,2-benzothiazol-3(2H)-one CAS No. 141426-20-2

2-Heptyl-1,2-benzothiazol-3(2H)-one

Cat. No.: B15251221
CAS No.: 141426-20-2
M. Wt: 249.37 g/mol
InChI Key: XWBDZKLLCPVLCM-UHFFFAOYSA-N
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Description

2-Heptyl-1,2-benzisothiazol-3(2H)-one is an organic compound belonging to the class of benzisothiazolones. It is characterized by a benzene ring fused to an isothiazolone ring, with a heptyl group attached to the nitrogen atom. This compound is known for its antimicrobial properties and is often used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-1,2-benzisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with heptanoyl chloride under acidic conditions to form the desired benzisothiazolone ring.

Industrial Production Methods

In industrial settings, the production of 2-Heptyl-1,2-benzisothiazol-3(2H)-one often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Heptyl-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various pathogens.

    Medicine: Explored for potential therapeutic uses due to its biological activity.

    Industry: Utilized as a preservative in products such as paints, coatings, and adhesives.

Mechanism of Action

The antimicrobial activity of 2-Heptyl-1,2-benzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with membrane lipids, leading to increased permeability and eventual cell lysis. This mechanism targets a broad range of microorganisms, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2-benzisothiazol-3(2H)-one: Similar structure but with a methyl group instead of a heptyl group.

    2-Octyl-1,2-benzisothiazol-3(2H)-one: Similar structure but with an octyl group instead of a heptyl group.

Uniqueness

2-Heptyl-1,2-benzisothiazol-3(2H)-one is unique due to its specific heptyl substitution, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific antimicrobial efficacy and stability.

Properties

CAS No.

141426-20-2

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

2-heptyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H19NOS/c1-2-3-4-5-8-11-15-14(16)12-9-6-7-10-13(12)17-15/h6-7,9-10H,2-5,8,11H2,1H3

InChI Key

XWBDZKLLCPVLCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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